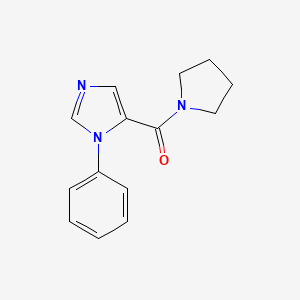
(4-Propylpiperazin-1-yl)-quinolin-8-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Propylpiperazin-1-yl)-quinolin-8-ylmethanone, commonly known as PPQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPQ has been synthesized through a number of methods, with each method having its own unique advantages and limitations.
Wirkmechanismus
The exact mechanism of action of PPQ is not fully understood. However, it is believed that PPQ exerts its effects by inhibiting the heme detoxification pathway in the malaria parasite, leading to the accumulation of toxic heme and ultimately leading to the death of the parasite. In addition, PPQ has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
PPQ has been shown to have a number of biochemical and physiological effects. PPQ has been shown to inhibit the growth and replication of the malaria parasite, leading to its antimalarial activity. PPQ has also been shown to reduce neuroinflammation and oxidative stress, leading to its neuroprotective effects. In addition, PPQ has been shown to inhibit the proliferation and migration of cancer cells, leading to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
PPQ has several advantages for lab experiments. PPQ is relatively easy to synthesize and has a high yield, making it a cost-effective compound for research. PPQ is also stable under a wide range of conditions, making it a versatile compound for various experimental setups. However, PPQ has some limitations for lab experiments. PPQ is a relatively new compound, and there is still much to be learned about its properties and effects. In addition, PPQ has a low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for PPQ research. One potential direction is the development of new antimalarial drugs based on the structure of PPQ. Another potential direction is the investigation of PPQ's potential as a treatment for neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of PPQ and its effects on various ion channels and receptors. Finally, research is needed to optimize the synthesis methods for PPQ and to develop new methods for producing this compound.
Synthesemethoden
PPQ has been synthesized through several methods, including the Pictet-Spengler reaction, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pictet-Spengler reaction is the most commonly used method for synthesizing PPQ. This method involves the reaction between 8-aminoquinoline and 4-propylpiperazine in the presence of a catalyst. The Suzuki-Miyaura coupling reaction involves the reaction between 8-bromoquinoline and 4-propylpiperazine in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction between 8-bromoquinoline and 4-propylpiperazine in the presence of a palladium catalyst and a phosphine ligand.
Wissenschaftliche Forschungsanwendungen
PPQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PPQ has been shown to have potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. PPQ has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, PPQ has been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various inflammatory and cancerous conditions.
Eigenschaften
IUPAC Name |
(4-propylpiperazin-1-yl)-quinolin-8-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-9-19-10-12-20(13-11-19)17(21)15-7-3-5-14-6-4-8-18-16(14)15/h3-8H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGKVQDHHYJFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Propylpiperazin-1-yl)-quinolin-8-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(2-thienyl)ethyl]-acetamide](/img/structure/B7500453.png)



![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)

